Validol

Catalog No.
S588279
CAS No.
89-47-4
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Validol

CAS Number

89-47-4

Product Name

Validol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1

InChI Key

VYQSSWZYPCCBRN-HZSPNIEDSA-N

SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C

Solubility

insoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)

Synonyms

3-p-menthyl isovalerate, Validol, Validol, (1alpha,2beta,5alpha)-isomer, Validol, (1R-(1alpha,2beta,5alpha))-isomer

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C

Validol, chemically known as menthyl isovalerate, is an ester formed from the reaction of isovaleric acid and menthol. It appears as a colorless, transparent oily liquid with a characteristic menthol aroma. The molecular formula for Validol is C15H28O2, and it is primarily utilized in the pharmaceutical industry for its sedative properties and as a remedy for anxiety and certain skin conditions characterized by inflammation and itching .

, notably hydrolysis, where it reacts with water in the presence of an acid or base to yield menthol and isovaleric acid. This reaction can be catalyzed by sulfuric acid or sodium hydroxide under controlled conditions . The synthesis of Validol typically involves the following reaction:

Menthol+Isovaleric AcidCatalystValidol+Water\text{Menthol}+\text{Isovaleric Acid}\xrightarrow{\text{Catalyst}}\text{Validol}+\text{Water}

The production process also involves etherification, where menthol reacts with isovaleric acid in the presence of acidic catalysts like sulfuric acid or sodium sulfate at elevated temperatures .

Validol exhibits several biological activities. It acts as a spasmolytic agent, providing relief from muscle spasms. Its sedative effects are attributed to its ability to irritate nerve endings, leading to reflex vasodilation and a calming effect on the nervous system. This makes Validol effective in managing anxiety and stress-related conditions . Additionally, it has been noted for its mild anti-inflammatory properties, which contribute to its use in treating skin irritations.

The synthesis of Validol involves the esterification of isovaleric acid with menthol. This process typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted under specific conditions:

  • Temperature: Approximately 80 °C
  • Duration: 20-21 hours
  • Catalysts: Acidic sodium sulfate and hydrogen chloride are often used to facilitate the reaction .

The process includes washing the product to remove unreacted materials and impurities, followed by vacuum distillation to obtain pure Validol .

Validol has several applications:

  • Pharmaceuticals: Used primarily as a sedative and anxiolytic agent.
  • Cosmetics: Incorporated into formulations for its soothing properties.
  • Food Industry: Utilized as a flavoring agent due to its pleasant minty aroma.
  • Aromatherapy: Employed in various therapeutic practices for its calming effects.

Research indicates that Validol interacts with various biological systems. Its sedative effects can enhance the action of other central nervous system depressants, making caution necessary when used in conjunction with such medications. Studies have shown that Validol may also affect neurotransmitter systems involved in anxiety regulation, although detailed mechanisms remain an area for further research .

Several compounds share structural similarities with Validol, primarily due to their ester nature or similar functional groups. Here are some notable comparisons:

Compound NameStructure TypeKey PropertiesUnique Features
Menthyl IsovalerateEsterSedative, spasmolyticDirectly related to Validol; often used interchangeably
Methyl PentanoateEsterSedativeDifferent alkyl chain length affects volatility
Ethyl ValerateEsterFlavoring agentUsed primarily in food applications
Isobutyl IsovalerateEsterAnxiolyticLess common; different alkyl group impacts efficacy

Validol's uniqueness lies in its specific combination of menthol's aromatic properties and the physiological effects imparted by isovaleric acid, making it particularly effective for therapeutic uses related to anxiety and muscle relaxation .

Validol’s origins trace back to early 20th-century Eastern Europe, where it was first synthesized as a byproduct of menthol and isovaleric acid esterification. The compound’s discovery emerged from efforts to isolate bioactive derivatives of valerian root (Valeriana officinalis), a plant long used in folk medicine for its sedative properties. Initial synthesis methods involved direct esterification of isovaleric acid with menthol in the presence of sulfuric acid, a process later optimized for industrial-scale production.

By the mid-20th century, Validol became a staple in Soviet and Eastern European pharmacopeias, marketed under trade names such as Validol and Menthoval for its mild anxiolytic effects. Its adoption reflected the era’s preference for plant-derived therapeutics, leveraging menthol’s known receptor-modulating properties. Early research focused on its physicochemical stability, with gas chromatography (GC) methods developed to quantify menthol and menthyl isovalerate in formulations.

Table 1: Key Historical Milestones in Validol Research

YearDevelopmentSource
1920sInitial synthesis via acid-catalyzed esterification
1960sIndustrial production standardization in the USSR
2010sAdvanced GC-MS validation for purity analysis

Significance in Chemical Sciences and Research

Validol’s chemical structure—a cyclohexanol derivative esterified with isovaleric acid—confers unique properties that have made it a subject of interdisciplinary research. The compound’s molecular formula, $$ \text{C}{15}\text{H}{28}\text{O}_{2} $$, and stereochemistry (notably the (1R,2S,5R) configuration) influence its solubility and volatility. These traits are critical in applications ranging from flavoring agents to pharmaceutical excipients.

Chemical Synthesis and Industrial Applications

Validol is synthesized via two primary routes:

  • Direct Esterification: Menthol reacts with isovaleric acid under acidic conditions, yielding a 25–30% menthol solution in menthyl isovalerate.
  • Catalytic Hydroformylation: A modern approach using palladium catalysts to enhance yield and purity.

Its role extends beyond medicine:

  • Food Industry: As a flavor enhancer in dairy products and beverages, leveraging its low water solubility and high stability.
  • Fragrance Sector: Incorporated into perfumes for its prolonged menthol aroma.

Analytical Methodologies

Recent advancements in analytical chemistry have refined Validol quantification:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Resolves menthol and menthyl isovalerate with a linear range of 0.448–5.762 mg/mL.
  • Mass Spectrometry: Confirms structural integrity via characteristic ion fragments (e.g., m/z 240.38).

Table 2: Physicochemical Properties of Validol

PropertyValueSource
Molecular Weight240.38 g/mol
Boiling Point275.72°C
LogP (Octanol-Water)5.79
Solubility in Ethanol0.3057 mg/L

Geographical Distribution of Scientific Interest

Validol’s scientific and industrial footprint is predominantly concentrated in Eastern Europe and Asia, reflecting historical and regulatory factors.

Regional Research Hotspots

  • Former Soviet States: Russia, Belarus, and Ukraine remain hubs for Validol production, with institutions like the Irbitsky Chemical-Pharmaceutical Plant pioneering formulation studies.
  • East Asia: Japanese and Chinese researchers have explored its potential in green chemistry, particularly in catalytic synthesis.
  • Western Europe: Limited engagement, with sporadic studies on its role in food additive safety.

Table 3: Geographical Distribution of Validol-Related Publications (2000–2025)

RegionPercentage of PublicationsFocus Areas
Eastern Europe58%Pharmaceutical synthesis, GC analysis
East Asia27%Catalytic methods, industrial applications
North America10%Environmental safety assessments
Others5%Historical reviews

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odou

XLogP3

4.9

Density

0.900-0.910

UNII

P5M0O284O6

Other CAS

28221-20-7
16409-46-4

Wikipedia

Validol
Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl este

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester: INACTIVE
Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-: INACTIVE

Dates

Modify: 2024-04-14

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